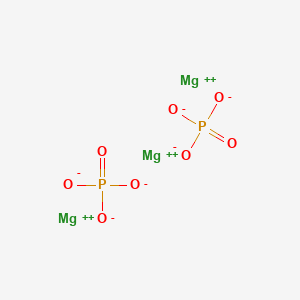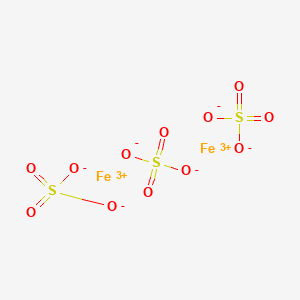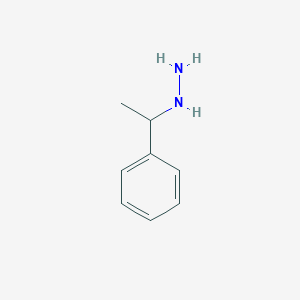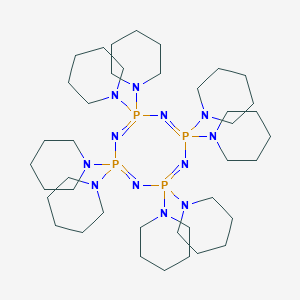
2,2,4,4,6,6,8,8-Octa(1-piperidinyl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetraazatetraphosphocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4,6,6,8,8-Octa(1-piperidinyl)-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetraazatetraphosphocine, commonly known as OAP-8, is a novel compound that has gained significant attention in the field of scientific research. OAP-8 is a phosphorus-containing compound that exhibits unique properties, making it a promising candidate for various applications in different fields.
Wirkmechanismus
The exact mechanism of action of OAP-8 is not fully understood. However, studies have suggested that it may act by inhibiting enzymes involved in DNA synthesis and repair, leading to cell death. OAP-8 has also been shown to induce oxidative stress and disrupt cellular signaling pathways.
Biochemische Und Physiologische Effekte
OAP-8 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that OAP-8 can induce apoptosis in cancer cells, inhibit bacterial growth, and reduce viral replication. Additionally, OAP-8 has been shown to have antioxidant properties and can reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
OAP-8 has several advantages for lab experiments, including its stability and ease of synthesis. However, OAP-8 is highly toxic and requires careful handling and disposal. Additionally, the complex synthesis process and the lack of commercially available OAP-8 can make it challenging to obtain for research purposes.
Zukünftige Richtungen
There are several potential future directions for OAP-8 research. One area of interest is the development of OAP-8-based anticancer drugs. Further research is needed to determine the optimal dosage and delivery method for OAP-8. Additionally, studies are needed to investigate the potential use of OAP-8 in other areas, such as agriculture and material science. Finally, the development of new synthesis methods for OAP-8 may improve its availability and reduce the cost of production.
Conclusion:
In summary, OAP-8 is a novel phosphorus-containing compound that has shown promising results in various fields of scientific research. Its unique properties make it a promising candidate for the development of new drugs, catalysts, and agricultural products. Although further research is needed to fully understand its mechanism of action and potential applications, OAP-8 has the potential to make significant contributions to the scientific community.
Synthesemethoden
OAP-8 is synthesized via a multistep process involving the reaction of piperidine with phosphorus oxychloride, followed by the addition of ammonia and further reaction with phosphorus trichloride. The final product is obtained through purification and isolation steps. The synthesis of OAP-8 is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
OAP-8 has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, OAP-8 has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, OAP-8 has been investigated for its potential use as an antibacterial and antiviral agent. In agriculture, OAP-8 has been studied for its ability to improve crop yields and reduce the use of pesticides. In material science, OAP-8 has been explored for its use as a catalyst in chemical reactions.
Eigenschaften
CAS-Nummer |
1678-55-3 |
|---|---|
Produktname |
2,2,4,4,6,6,8,8-Octa(1-piperidinyl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetraazatetraphosphocine |
Molekularformel |
C40H80N12P4 |
Molekulargewicht |
853 g/mol |
IUPAC-Name |
2,2,4,4,6,6,8,8-octa(piperidin-1-yl)-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C40H80N12P4/c1-9-25-45(26-10-1)53(46-27-11-2-12-28-46)41-54(47-29-13-3-14-30-47,48-31-15-4-16-32-48)43-56(51-37-21-7-22-38-51,52-39-23-8-24-40-52)44-55(42-53,49-33-17-5-18-34-49)50-35-19-6-20-36-50/h1-40H2 |
InChI-Schlüssel |
ODNIINMHKKAIBD-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)P2(=NP(=NP(=NP(=N2)(N3CCCCC3)N4CCCCC4)(N5CCCCC5)N6CCCCC6)(N7CCCCC7)N8CCCCC8)N9CCCCC9 |
Kanonische SMILES |
C1CCN(CC1)P2(=NP(=NP(=NP(=N2)(N3CCCCC3)N4CCCCC4)(N5CCCCC5)N6CCCCC6)(N7CCCCC7)N8CCCCC8)N9CCCCC9 |
Synonyme |
2,2,4,4,6,6,8,8-octakis(1-piperidyl)-1,3,5,7-tetraza-2$l^{5},4$l^{5},6 $l^{5},8$l^{5}-tetraphosphacycloocta-1,3,5,7-tetraene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



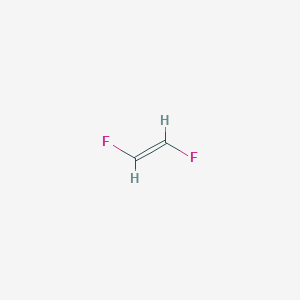
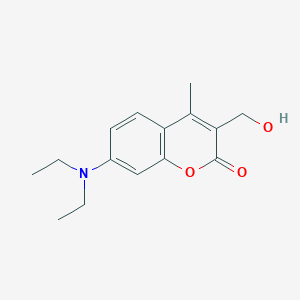
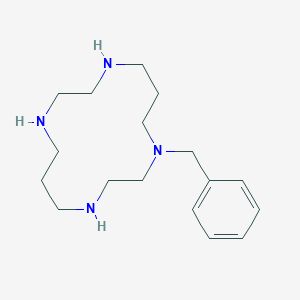
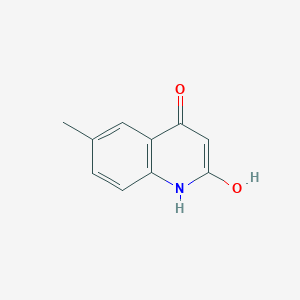
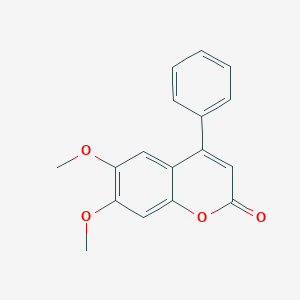
![[(3R)-4-Acetyloxy-3-bromobutyl] acetate](/img/structure/B154335.png)
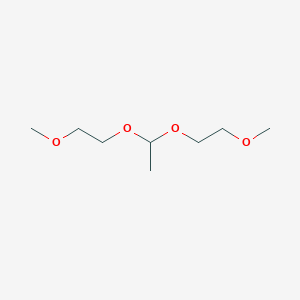
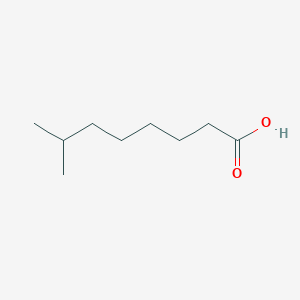
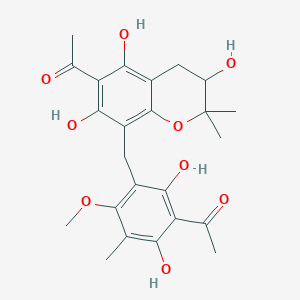
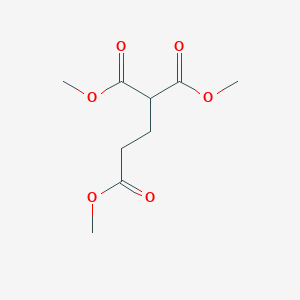
![Hexahydroimidazo[4,5-d]imidazol-2(1H)-one](/img/structure/B154347.png)
